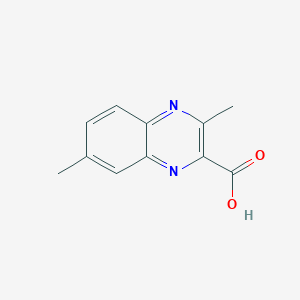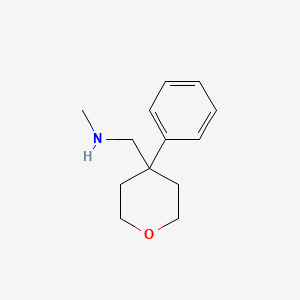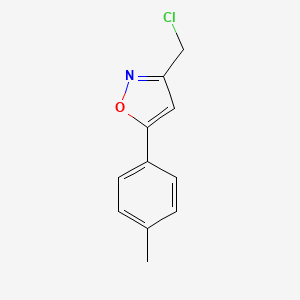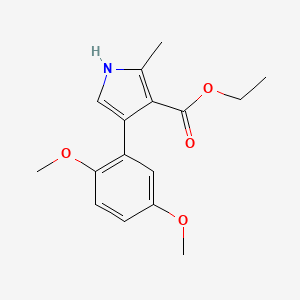![molecular formula C10H11BrF2N2 B1415439 5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine CAS No. 1936659-12-9](/img/structure/B1415439.png)
5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine
Übersicht
Beschreibung
5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5th position and a 3,3-difluoropyrrolidin-1-ylmethyl group attached to the 2nd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyridine and 3,3-difluoropyrrolidine.
Formation of Intermediate: The 3,3-difluoropyrrolidine is reacted with a suitable protecting group to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 5-bromopyridine under specific reaction conditions, such as the presence of a base and a solvent, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new biochemical probes and tools for studying biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde: Contains a benzaldehyde group instead of a pyridine ring.
Uniqueness
5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine is unique due to the presence of both bromine and 3,3-difluoropyrrolidin-1-ylmethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
Eigenschaften
IUPAC Name |
5-bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2N2/c11-8-1-2-9(14-5-8)6-15-4-3-10(12,13)7-15/h1-2,5H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLPBSCNAWTYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Imidazo[2,1-b][1,3]thiazol-6-ylmethylene)malononitrile](/img/structure/B1415356.png)






![2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415367.png)
![2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B1415368.png)


![{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B1415374.png)

![1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415377.png)
